(2-Chloro-4-fluoropyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

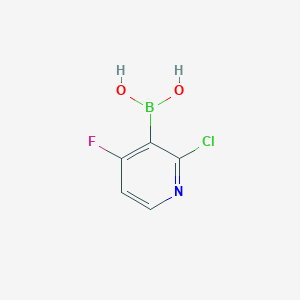

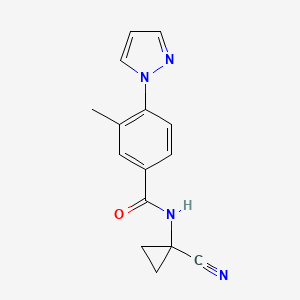

“(2-Chloro-4-fluoropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C5H4BClFNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Molecular Structure Analysis

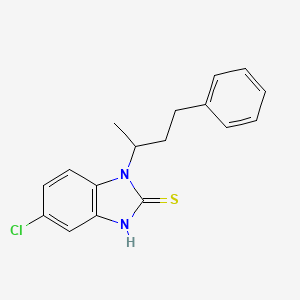

The molecular structure of “this compound” consists of a pyridine ring substituted with a boronic acid, a chlorine atom, and a fluorine atom . The boronic acid group is capable of forming reversible covalent bonds with compounds containing hydroxyl groups, making it useful in various chemical reactions .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Boronic acids can also react with compounds containing hydroxyl groups, such as alcohols and carbohydrates .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 339.2±52.0 °C at 760 mmHg, and a flash point of 158.9±30.7 °C . It has a molar refractivity of 36.0±0.4 cm3 and a polar surface area of 53 Å2 .Aplicaciones Científicas De Investigación

Binding Affinity and Reactivity

Boronic acids are known for their ability to bind with biologically relevant diols, such as saccharides and peptidoglycans, which is essential in the development of dynamic covalent materials and responsive hydrogels. The binding affinity of boronic acids to diols is influenced by their structure and the pH of the solution, which must be carefully considered in their application in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Sensing Applications

Boronic acids have been extensively used in sensing applications due to their specific interactions with diols and Lewis bases like fluoride or cyanide anions. This makes them suitable for both homogeneous assays and heterogeneous detection across various contexts, including biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Diol Recognition and Discrimination

Fluorinated boronic acid derivatives have been synthesized for the detection and differentiation of diol-containing analytes through techniques like (19)F NMR spectroscopy. This approach allows for the discrimination of various bioanalytes at physiological conditions without the need for multivariate analysis techniques (Axthelm, Görls, Schubert, & Schiller, 2015).

Photophysical Properties

The photophysical properties of boronic acid derivatives are significantly influenced by the presence of fluorine substituents, which affect their Lewis acidity and hence their applications in organic synthesis, analytical chemistry, and material sciences. The electron-withdrawing nature of fluorine atoms modifies the acidity, stability, and spectroscopic properties of these compounds, making them suitable for various applications including materials chemistry and medicine (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Pharmaceutical Applications

Boronic acid compounds, including those with specific substituents like (2-Chloro-4-fluoropyridin-3-yl), have found applications in pharmaceuticals due to their ability to act as potent enzyme inhibitors, agents in boron neutron capture therapy for cancer, and mimics that recognize important saccharides. Their unique structural features have led to a surge in interest for their development as potential pharmaceutical agents (Yang, Gao, & Wang, 2003).

Safety and Hazards

“(2-Chloro-4-fluoropyridin-3-yl)boronic acid” is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are widely used in suzuki-miyaura coupling reactions . This suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

(2-Chloro-4-fluoropyridin-3-yl)boronic acid, like other boronic acids, is used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal catalyst, typically palladium. The boronic acid then undergoes transmetalation, transferring the organic group from boron to palladium . This is followed by reductive elimination, forming a new carbon-carbon bond and regenerating the palladium catalyst .

Biochemical Pathways

The compound’s role in suzuki-miyaura coupling reactions suggests it could be involved in the synthesis of various biologically active molecules .

Pharmacokinetics

It’s known that the compound has a molecular weight of 175353 Da , which is within the range generally favorable for good bioavailability.

Result of Action

As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .

Propiedades

IUPAC Name |

(2-chloro-4-fluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUDFEOAGBMKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

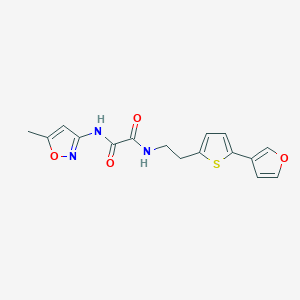

![[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol](/img/structure/B2839780.png)

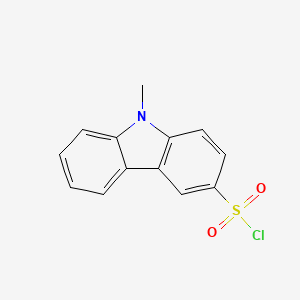

![6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B2839786.png)

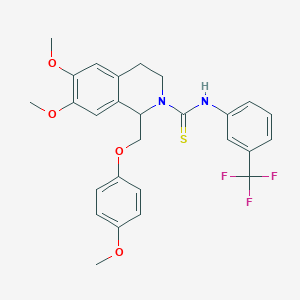

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2839792.png)

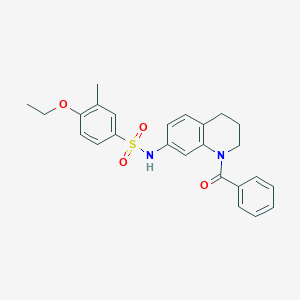

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2839796.png)

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)

![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2839801.png)